molecular formula C18H15ClFNO5 B3485321 DIMETHYL 5-{[2-(2-CHLORO-6-FLUOROPHENYL)ACETYL]AMINO}ISOPHTHALATE

DIMETHYL 5-{[2-(2-CHLORO-6-FLUOROPHENYL)ACETYL]AMINO}ISOPHTHALATE

Cat. No.: B3485321
M. Wt: 379.8 g/mol
InChI Key: RMNOCYLGQLOFRZ-UHFFFAOYSA-N
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Description

DIMETHYL 5-{[2-(2-CHLORO-6-FLUOROPHENYL)ACETYL]AMINO}ISOPHTHALATE is a complex organic compound with the molecular formula C18H15ClFNO5 It is characterized by the presence of a chlorinated and fluorinated phenyl group, an acetyl group, and an isophthalate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of DIMETHYL 5-{[2-(2-CHLORO-6-FLUOROPHENYL)ACETYL]AMINO}ISOPHTHALATE typically involves multiple steps, starting with the preparation of the intermediate compounds. One common method involves the acylation of 2-chloro-6-fluoroaniline with acetyl chloride to form 2-(2-chloro-6-fluorophenyl)acetamide. This intermediate is then reacted with dimethyl isophthalate under specific conditions to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions. The process may also involve purification steps such as recrystallization or chromatography to obtain the desired product in high purity.

Chemical Reactions Analysis

Types of Reactions

DIMETHYL 5-{[2-(2-CHLORO-6-FLUOROPHENYL)ACETYL]AMINO}ISOPHTHALATE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out to modify the functional groups present in the compound.

    Substitution: The chlorinated and fluorinated phenyl group can undergo substitution reactions with suitable reagents.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines. Substitution reactions can introduce various functional groups into the phenyl ring.

Scientific Research Applications

DIMETHYL 5-{[2-(2-CHLORO-6-FLUOROPHENYL)ACETYL]AMINO}ISOPHTHALATE has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound may be studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research may explore its potential as a pharmaceutical intermediate or active ingredient.

    Industry: It can be used in the development of new materials or as a precursor in chemical manufacturing processes.

Mechanism of Action

The mechanism of action of DIMETHYL 5-{[2-(2-CHLORO-6-FLUOROPHENYL)ACETYL]AMINO}ISOPHTHALATE involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of its use.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other derivatives of isophthalate and substituted phenyl groups, such as:

  • DIMETHYL 5-{[2-(2-BROMO-6-FLUOROPHENYL)ACETYL]AMINO}ISOPHTHALATE
  • DIMETHYL 5-{[2-(2-CHLORO-4-FLUOROPHENYL)ACETYL]AMINO}ISOPHTHALATE

Uniqueness

The uniqueness of DIMETHYL 5-{[2-(2-CHLORO-6-FLUOROPHENYL)ACETYL]AMINO}ISOPHTHALATE lies in its specific substitution pattern on the phenyl ring, which can influence its chemical reactivity and biological activity. This makes it a valuable compound for targeted research and applications.

Properties

IUPAC Name

dimethyl 5-[[2-(2-chloro-6-fluorophenyl)acetyl]amino]benzene-1,3-dicarboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15ClFNO5/c1-25-17(23)10-6-11(18(24)26-2)8-12(7-10)21-16(22)9-13-14(19)4-3-5-15(13)20/h3-8H,9H2,1-2H3,(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RMNOCYLGQLOFRZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC(=CC(=C1)NC(=O)CC2=C(C=CC=C2Cl)F)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15ClFNO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

379.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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